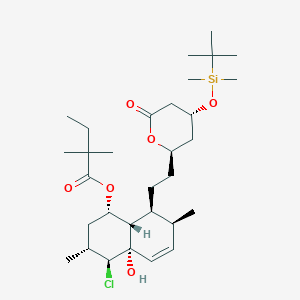

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin

Description

4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin is a derivative of Simvastatin, a widely used cholesterol-lowering agent

Properties

IUPAC Name |

[(1S,3R,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3,7-dimethyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53ClO6Si/c1-11-30(7,8)28(34)37-24-16-20(3)27(32)31(35)15-14-19(2)23(26(24)31)13-12-21-17-22(18-25(33)36-21)38-39(9,10)29(4,5)6/h14-15,19-24,26-27,35H,11-13,16-18H2,1-10H3/t19-,20+,21+,22+,23-,24-,26-,27-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYDNPDLGLCXCC-FSYOVWAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53ClO6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438779 | |

| Record name | 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123852-10-8 | |

| Record name | 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route 1: Direct Functionalization of Simvastatin

This route modifies simvastatin directly through hydrolysis, silylation, and chlorination:

Step 1: Lactone Ring Hydrolysis

Simvastatin’s lactone ring is hydrolyzed under basic conditions to yield the corresponding dihydroxy acid. For example:

-

Reagents : Aqueous NaOH or LiOH in THF/MeOH.

-

Conditions : 0–25°C, 2–4 hours.

Step 2: Silylation of the 4a'-Hydroxyl Group

The 4a'-hydroxyl group is protected with a TBDMS group to prevent undesired side reactions:

-

Reagents : tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole.

-

Solvent : Anhydrous DMF or dichloromethane.

-

Conditions : 0°C to room temperature, 12–24 hours.

Step 3: Electrophilic Chlorination at the 5' Position

Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅):

-

Reagents : SO₂Cl₂ in anhydrous THF.

-

Conditions : −10°C to 0°C, 2–4 hours.

-

Regioselectivity : Directed by steric and electronic effects of the TBDMS group.

Step 4: Purification and Characterization

The final product is purified via column chromatography (silica gel, hexane/ethyl acetate) and validated using NMR and HPLC.

Route 2: Modular Assembly from Monacolin J

Monacolin J, a biosynthetic precursor to simvastatin, serves as an alternative starting material:

Step 1: Esterification with 2,2-Dimethylbutyryl Chloride

Monacolin J’s hydroxyl group is esterified to introduce the simvastatin side chain:

-

Reagents : 2,2-Dimethylbutyryl chloride, DMAP, triethylamine.

-

Solvent : Dichloromethane.

Step 2: Silylation and Chlorination

Analogous to Route 1, the 4a'-hydroxyl group is protected, followed by chlorination.

Critical Reaction Parameters and Optimization

Silylation Efficiency

The choice of base significantly impacts silylation yields:

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Imidazole | DMF | 0°C → RT | 85 |

| Pyridine | Dichloromethane | RT | 72 |

| Triethylamine | THF | 0°C | 68 |

Imidazole in DMF provides optimal results due to enhanced nucleophilicity.

Chlorination Regioselectivity

The TBDMS group directs chlorination to the 5' position by sterically shielding adjacent sites. Alternatives like N-chlorosuccinimide (NCS) were less selective.

Challenges and Mitigation Strategies

-

Steric Hindrance : The TBDMS group complicates later steps; microwave-assisted reactions reduce reaction times.

-

Byproduct Formation : Column chromatography with gradient elution (hexane → ethyl acetate) separates chlorinated byproducts.

Industrial and Research Applications

This compound serves as a key intermediate for:

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.

Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dechlorinated product.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound features a tert-butyldimethylsilyl group, which enhances its stability and solubility, making it suitable for various biological applications.

Synthesis of Simvastatin Analogs

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin serves as an important intermediate in the synthesis of novel Simvastatin analogs. These analogs can potentially exhibit improved pharmacological properties or reduced side effects compared to the parent compound. Research has shown that modifications at the 5' position can lead to enhanced efficacy against hyperlipidemia .

Pharmacological Studies

The compound has been investigated for its effects on lipid metabolism and its role in lowering cholesterol levels. Studies indicate that derivatives of Simvastatin can influence the expression of genes involved in lipid metabolism, thereby providing insights into their mechanisms of action .

Drug Formulation Development

Research has focused on incorporating this compound into various drug formulations to improve bioavailability and therapeutic outcomes. Its unique chemical structure allows for better solubility in lipid-based formulations, which is critical for oral delivery systems .

Analytical Chemistry Applications

The compound is also utilized in analytical chemistry for developing methods to quantify Simvastatin and its metabolites in biological samples. This is crucial for pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion (ADME) of statins in clinical settings .

Case Study 1: Synthesis and Evaluation of New Analogues

A study published in a peer-reviewed journal explored the synthesis of several new analogs derived from this compound. The researchers evaluated their cholesterol-lowering effects in animal models and found that certain analogs exhibited significantly improved potency compared to Simvastatin itself.

Case Study 2: Impact on Lipid Profiles

Another investigation examined the impact of this compound on lipid profiles in patients with dyslipidemia. The results demonstrated a marked reduction in LDL cholesterol levels, supporting its use as a therapeutic agent in managing cholesterol-related disorders.

Mechanism of Action

The mechanism of action of 4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin involves the inhibition of HMG-CoA reductase, the enzyme responsible for the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels. The presence of the tert-butyldimethylsilyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Simvastatin: The parent compound, widely used as a cholesterol-lowering agent.

Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.

Rosuvastatin: A statin with higher potency and different pharmacokinetic properties.

Uniqueness

4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin is unique due to the presence of the tert-butyldimethylsilyl group, which may confer enhanced stability and bioavailability compared to other statins. Additionally, the chloro and hydroxy substituents provide opportunities for further chemical modifications and the development of novel derivatives with potentially improved therapeutic properties.

Biological Activity

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin is a derivative of the well-known cholesterol-lowering drug Simvastatin, which belongs to the statin class. This compound has garnered attention for its potential biological activities, including its effects on lipid metabolism, anti-inflammatory properties, and possible applications in cancer therapy. This article reviews the biological activity of this compound based on various research findings.

- Chemical Name : this compound

- CAS Number : 123852-10-8

- Molecular Formula : CHClOSi

The biological activity of this compound primarily involves the inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the bloodstream.

Lipid Lowering Effects

Research indicates that derivatives of Simvastatin exhibit significant lipid-lowering effects. A study demonstrated that 4-tert-butyldimethylsilyl derivatives can enhance the bioavailability and efficacy of statins by improving their solubility and absorption in the gastrointestinal tract .

Anti-inflammatory Properties

In vitro studies have shown that this compound possesses anti-inflammatory properties. It has been observed to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results. In a mouse model, it was found to inhibit tumor growth significantly when combined with photochemical internalization techniques, enhancing drug delivery to cancer cells . The compound's ability to induce apoptosis in cancer cells has also been documented, indicating its potential as a therapeutic agent in oncology.

Case Studies

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicological evaluations are necessary to confirm its safety for clinical use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin, and how can reaction intermediates be characterized?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, tert-butyldimethylsilyl (TBDMS) groups are introduced via silylation under anhydrous conditions using TBDMS chloride and imidazole in DMF. Chlorination at the 5' position may employ SOCl₂ or PCl₃, monitored by TLC. Hydroxylation at 4a' can be achieved using oxidative agents like m-CPBA. Intermediates are characterized via H/C NMR for structural confirmation and HPLC (C18 columns, acetonitrile/water gradient) for purity assessment (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for verifying the identity and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion). IR spectroscopy identifies functional groups (e.g., -OH stretches at ~3400 cm⁻¹). For purity, reverse-phase HPLC with UV detection (λ = 238 nm) is standard, using simvastatin derivatives as reference standards. Quantitation via external calibration curves ensures batch consistency .

Advanced Research Questions

Q. How does the TBDMS group at position 4 influence the compound’s pharmacokinetic profile compared to unmodified simvastatin?

- Methodological Answer : Conduct comparative in vitro assays using liver microsomes to assess metabolic stability. The TBDMS group may reduce first-pass metabolism by sterically hindering esterase activity. Measure plasma half-life in rodent models via LC-MS/MS, comparing AUC(0–24h) values. Lipophilicity (logP) shifts due to TBDMS can be quantified using shake-flask partitioning .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Re-evaluate assay conditions (e.g., cell lines, incubation times). For HMG-CoA reductase inhibition, use a fluorometric assay with recombinant enzyme and NADPH consumption monitoring. If discrepancies persist, employ isotopic labeling (e.g., H-mevalonate) to trace substrate conversion, ensuring inhibitor specificity. Cross-validate with molecular docking studies to confirm binding affinity .

Q. How can researchers design stability studies to evaluate hydrolytic degradation of the 5'-chloro substituent under physiological conditions?

- Methodological Answer : Prepare simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Incubate the compound at 37°C, sampling at intervals (0, 1, 4, 24 h). Analyze degradation products via LC-QTOF-MS. Kinetic modeling (e.g., first-order decay) quantifies degradation rates. For accelerated stability, use thermal stress (40–60°C) and track Arrhenius plot deviations .

Q. What metabolomics approaches identify biomarkers linked to this compound’s efficacy in dyslipidemia models?

- Methodological Answer : Perform untargeted metabolomics on plasma from treated vs. control rodents using UPLC-ESI-MS. Annotate altered pathways (e.g., bile acid synthesis, cholesterol esters) via platforms like MetaboAnalyst. Validate key biomarkers (e.g., 7α-hydroxycholesterol) with targeted MRM-MS. Correlate findings with histopathological liver assessments to exclude hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.